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Compound of Interest

Compound Name: SB-612111

Cat. No.: B1244008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intraperitoneal (i.p.)

administration of SB-612111, a potent and selective non-peptide antagonist for the

Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] This document outlines the

mechanism of action, summarizes quantitative data from various rodent models, and offers

detailed experimental protocols for its use in research settings.

Introduction and Mechanism of Action
SB-612111, chemically identified as (–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-

yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a valuable pharmacological tool for

investigating the endogenous N/OFQ-NOP receptor system.[1][3][4] This system is implicated

in a wide array of physiological and pathological processes, including pain modulation, mood

regulation, feeding behavior, and stress responses.[4][5][6]

The NOP receptor is a G protein-coupled receptor (GPCR).[7] When activated by its

endogenous ligand N/OFQ, it primarily couples to Gαi/o proteins, leading to the inhibition of

adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-

coupled inwardly-rectifying potassium (GIRK) channels.[3][8][9] SB-612111 acts as a

competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby

inhibiting these downstream signaling events.[3] Its high selectivity for the NOP receptor over

classical opioid receptors makes it a precise tool for elucidating the specific roles of the N/OFQ

system.[3]
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Caption: Mechanism of SB-612111 action at the NOP receptor.

Data Presentation: Quantitative Effects in Rodent
Models
The following tables summarize the quantitative data from key studies utilizing intraperitoneal

administration of SB-612111 in mice.

Table 1: Efficacy of i.p. SB-612111 in Rodent Behavioral Models
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Model Species/Strain
Dose Range

(i.p.)
Key Finding Reference(s)

High-Fat Diet

Binge Eating

Mouse

(C57BL/6J)
1-10 mg/kg

10 mg/kg

significantly

reduced binge

intake (~40% in

males, >20% in

females) without

affecting total 24-

hour food intake.

[5][7][10]

Forced Swim

Test (FST)
Mouse 1-10 mg/kg

Dose-

dependently

reduced

immobility time; a

significant

antidepressant-

like effect was

observed at 10

mg/kg.

[1][4][5]

Tail Suspension

Test (TST)
Mouse 1-10 mg/kg

Reduced

immobility time in

a dose-

dependent

manner, with

significant effects

at 10 mg/kg.

[4][5]

N/OFQ-Induced

Hyperalgesia

Mouse 0.1-3 mg/kg Doses from 0.1-1

mg/kg prevented

the

pronociceptive

effects of

centrally

administered

N/OFQ. SB-

612111 alone

[1][4]
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(up to 3 mg/kg)

had no effect on

pain thresholds.

N/OFQ-Induced

Feeding
Mouse (Sated) 1 mg/kg

Fully prevented

the orexigenic

(food intake-

increasing) effect

of centrally

administered

N/OFQ.

[4]

Fasting-Induced

Feeding

Mouse (17-hr

deprived)
1 and 10 mg/kg

Did not reduce

food intake,

unlike the opioid

antagonist

naltrexone.

[4]

Table 2: In Vivo Pharmacological Specificity of i.p. SB-612111
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Parameter Method Dose (i.p.) Observation Reference(s)

On-Target

Activity

Reversal by

N/OFQ in FST
10 mg/kg

The

antidepressant-

like effect was

reversed by

intracerebroventr

icular (i.c.v.)

injection of 1

nmol of N/OFQ.

[1][4]

Receptor

Specificity

NOP Receptor

Knockout Mice
10 mg/kg

The

antidepressant-

like effect

observed in wild-

type mice was

absent in mice

lacking the NOP

receptor gene.

[1][4]

Opioid Receptor

Selectivity

Comparison with

Naltrexone
1 and 10 mg/kg

Unlike the

general opioid

antagonist

naltrexone, SB-

612111 did not

suppress feeding

in food-deprived

mice, indicating a

lack of activity at

classical opioid

receptors

involved in this

behavior.

[4]

Experimental Protocols
A standardized workflow is critical for reproducible results. The following protocols detail the

preparation and administration of SB-612111 for rodent studies.
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Caption: General experimental workflow for in vivo rodent studies.

Protocol 1: Preparation of SB-612111 for Intraperitoneal Administration
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This protocol is adapted for systemic administration where solubility in aqueous solutions is

limited.

Materials:

SB-612111 powder

Dimethyl sulfoxide (DMSO)

Tween 80 (Polysorbate 80)

Sterile 0.9% Saline

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Calculate Required Amount: Determine the total amount of SB-612111 needed based on the

number of animals, their average weight, the target dose (e.g., 10 mg/kg), and the injection

volume (e.g., 10 mL/kg).

Prepare Vehicle: Prepare a fresh vehicle solution of 5% DMSO, 5% Tween 80, and 90%

sterile saline.[11]

Example for 10 mL total volume: Mix 0.5 mL of DMSO with 0.5 mL of Tween 80. Vortex

thoroughly. Add 9.0 mL of sterile saline and vortex again until the solution is clear and

homogenous.

Dissolve SB-612111:

Weigh the calculated amount of SB-612111 powder and place it in a sterile tube.

Add the DMSO and Tween 80 portion of the vehicle first (e.g., for a 10 mL final volume,

add the 0.5 mL DMSO and 0.5 mL Tween 80 mixture).
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Vortex vigorously until the powder is fully dissolved. Gentle warming or sonication may be

required.

Add the saline portion incrementally while vortexing to prevent precipitation.

Final Concentration: The final solution should be clear. If precipitation occurs, adjust the

vehicle composition or consider alternative solubilizing agents. The final concentration

should be calculated to deliver the desired dose in the chosen injection volume (e.g., for a 10

mg/kg dose at an injection volume of 10 mL/kg, the final concentration is 1 mg/mL).

Control Group: Administer the vehicle solution alone to the control group.

Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents

Intraperitoneal injection is a common route for systemic drug delivery in rodents.[12][13]

Materials:

Prepared SB-612111 or vehicle solution

Sterile syringes (1 mL or 3 mL)

Sterile needles (25-27 gauge)

Appropriate animal restraint device or manual restraint method

Procedure:

Animal Restraint: Restrain the mouse or rat securely to expose the abdomen. For mice, this

is often done by scruffing the neck and securing the tail. The animal should be tilted slightly

head-down to move abdominal organs away from the injection site.

Locate Injection Site: The target injection site is in the lower right or left abdominal quadrant.

This helps to avoid puncturing the cecum, bladder, or other vital organs.

Needle Insertion: Insert the needle at a 15-30 degree angle into the skin and through the

abdominal wall into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates

the peritoneum.
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Aspirate: Gently pull back on the syringe plunger to ensure the needle has not entered a

blood vessel (no blood should appear) or an organ (no colored fluid should appear). If blood

or fluid is aspirated, discard the syringe and repeat the procedure with fresh materials at a

different site.

Inject: Slowly and steadily inject the solution into the peritoneal cavity. The total volume

should not exceed 10 mL/kg for mice.[12]

Withdraw and Monitor: Withdraw the needle smoothly and return the animal to its home

cage. Monitor the animal for a few minutes post-injection for any signs of distress, such as

labored breathing or bleeding from the injection site.

Protocol 3: Example Application - High-Fat Diet Binge Eating Model

This protocol describes an experiment to test the effect of SB-612111 on binge-like eating

behavior in mice.[7][10]

Animals and Housing:

Male or female C57BL/6J mice, individually housed to accurately monitor food intake.[7][10]

Maintain on a standard 12:12 hour light-dark cycle with ad libitum access to water and

standard chow.

Procedure:

Acclimation: Allow mice to acclimate to the housing conditions for at least one week.

Binge Model Induction (Intermittent Access):

For 3-4 weeks, provide the mice with a highly palatable high-fat diet (HFD; e.g., ~45-60%

kcal from fat) for a limited period (e.g., 1 hour) at the same time each day, typically at the

beginning of the dark cycle.

Standard chow is available at all other times.

A control group should have continuous, 24-hour access to the same HFD.
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Drug Administration:

On the test day, administer SB-612111 (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before

the scheduled HFD access period.[5][7]

Data Collection:

Present the pre-weighed HFD to the mice at the scheduled time.

After the 1-hour access period, remove the HFD and weigh it again to determine the

amount consumed.

Also, measure the total 24-hour food intake (chow + HFD) to assess for compensatory

feeding or general anorectic effects.

Analysis: Compare the HFD intake between the SB-612111-treated group and the vehicle-

treated group using an appropriate statistical test (e.g., t-test or ANOVA). The expected

outcome is a significant reduction in 1-hour HFD intake in the intermittent access group

treated with SB-612111, with no significant change in total 24-hour caloric intake.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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